2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole
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Overview
Description
2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole is a complex organic compound that features a thiazole ring, a piperazine ring, and a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated intermediate.
Attachment of the Chlorothiophene Moiety: The chlorothiophene group is typically introduced via a sulfonylation reaction, where a chlorothiophene sulfonyl chloride reacts with the piperazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted piperazine derivatives
Scientific Research Applications
2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the thiazole and piperazine rings can interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole
- 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
Uniqueness
Compared to similar compounds, 2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the phenylthiazole moiety, in particular, may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-4-phenyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S3/c19-16-6-7-18(26-16)27(23,24)22-10-8-21(9-11-22)12-17-20-15(13-25-17)14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGLYDXURFZOQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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